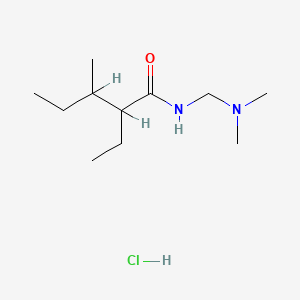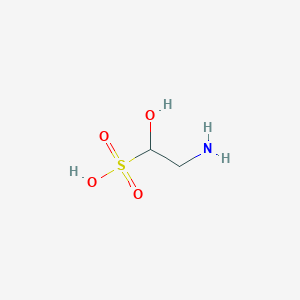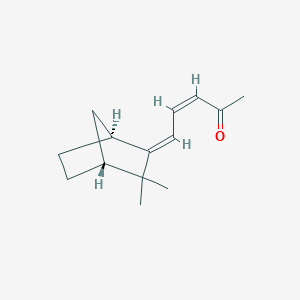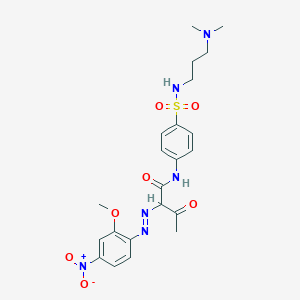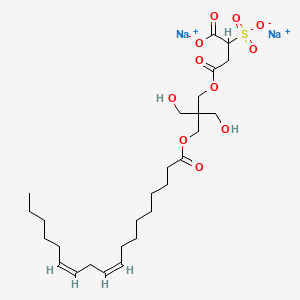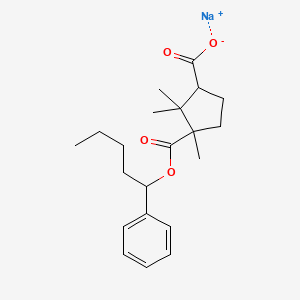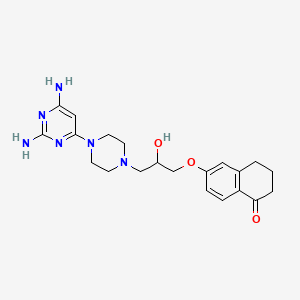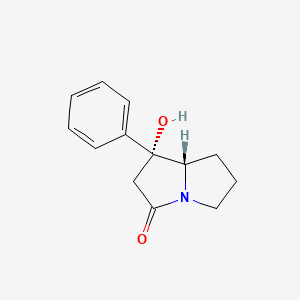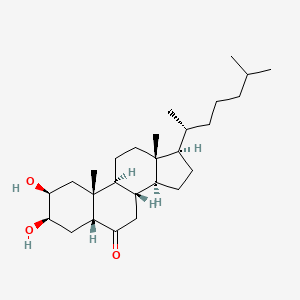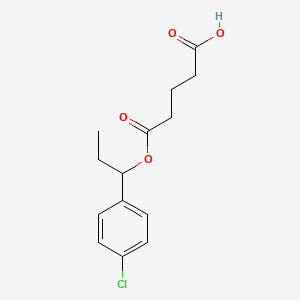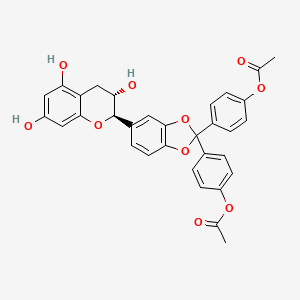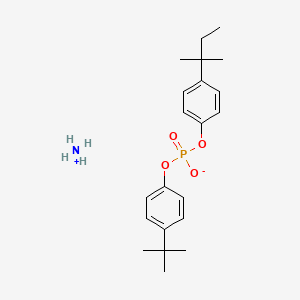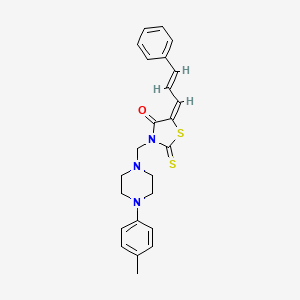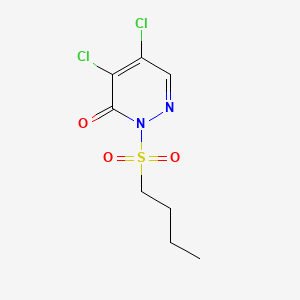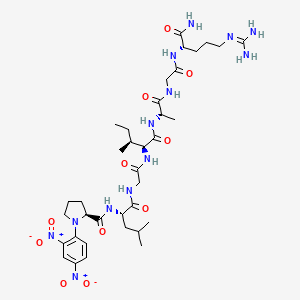
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a peptide chain composed of several amino acids, including proline, leucine, glycine, isoleucine, alanine, and arginine. The dinitrophenyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide typically involves the stepwise coupling of the amino acids in the peptide chain, followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dinitrofluorobenzene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the peptide chain. The final step of introducing the 2,4-dinitrophenyl group can be optimized for large-scale reactions by adjusting reaction conditions such as temperature, solvent, and reagent concentrations.
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite (Na₂S₂O₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Oxidized derivatives of the dinitrophenyl group.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Substituted derivatives where the nitro groups are replaced by other functional groups.
科学研究应用
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is primarily influenced by the presence of the dinitrophenyl group and the peptide chain. The dinitrophenyl group can interact with various molecular targets through its electron-withdrawing properties, affecting the overall reactivity and binding affinity of the compound. The peptide chain can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A compound with a similar dinitrophenyl group but different functional groups and applications.
2,4-Dinitrophenol: Another compound with a dinitrophenyl group, known for its use as a metabolic uncoupler.
Uniqueness
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is unique due to its specific peptide sequence and the presence of the dinitrophenyl group. This combination allows for specific interactions with biological targets and provides unique chemical reactivity compared to other dinitrophenyl-containing compounds.
属性
CAS 编号 |
60643-92-7 |
|---|---|
分子式 |
C36H57N13O11 |
分子量 |
847.9 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H57N13O11/c1-6-20(4)30(35(56)43-21(5)32(53)41-17-28(50)44-23(31(37)52)9-7-13-40-36(38)39)46-29(51)18-42-33(54)24(15-19(2)3)45-34(55)26-10-8-14-47(26)25-12-11-22(48(57)58)16-27(25)49(59)60/h11-12,16,19-21,23-24,26,30H,6-10,13-15,17-18H2,1-5H3,(H2,37,52)(H,41,53)(H,42,54)(H,43,56)(H,44,50)(H,45,55)(H,46,51)(H4,38,39,40)/t20-,21-,23-,24-,26-,30-/m0/s1 |
InChI 键 |
KGSKQRPJFBFFBW-LVSKWPNFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


